2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the cyclopropyl and azetidinyl groups. Common synthetic routes may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base.
Attachment of the Azetidinyl Group: This can be done through nucleophilic substitution reactions using azetidinyl derivatives.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-12-13(2)20-11-21-18(12)23-9-15(10-23)24-17-6-4-3-5-16(17)22-19(24)14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRDKKQFWJVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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